molecular formula C11H13BrO3 B11719401 Ethyl 4-bromomethyl-3-methoxybenzoate

Ethyl 4-bromomethyl-3-methoxybenzoate

Cat. No.: B11719401
M. Wt: 273.12 g/mol
InChI Key: HZHBGGVRJOKGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromomethyl-3-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid and is characterized by the presence of a bromomethyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromomethyl-3-methoxybenzoate can be synthesized through the bromination of ethyl 3-methoxybenzoate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like carbon tetrachloride under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromomethyl-3-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium thiolate, and primary amines.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 4-(aminomethyl)-3-methoxybenzoate, ethyl 4-(thiomethyl)-3-methoxybenzoate, etc.

    Oxidation: Products include ethyl 4-formyl-3-methoxybenzoate and ethyl 4-carboxy-3-methoxybenzoate.

    Reduction: The major product is ethyl 4-methyl-3-methoxybenzoate.

Scientific Research Applications

Ethyl 4-bromomethyl-3-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromomethyl-3-methoxybenzoate involves its reactivity at the bromomethyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromomethyl group and a methoxy group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic organic chemistry.

Biological Activity

Ethyl 4-bromomethyl-3-methoxybenzoate is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11BrO3C_{10}H_{11}BrO_3 and a molecular weight of 259.10 g/mol. It belongs to the class of benzoate esters, characterized by a bromine atom and a methoxy group on the aromatic ring. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its interaction with various biological targets suggests a potential role in inhibiting bacterial growth, although specific mechanisms remain to be fully elucidated. Studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects against bacterial infections.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer activity. The bromine atom enhances its binding affinity to certain receptors, potentially allowing it to modulate enzyme activity associated with cancer cell proliferation. This compound has been proposed as a candidate for drug development aimed at targeting cancer cells through specific molecular interactions.

The mechanism of action for this compound primarily involves its ability to bind to the active sites of enzymes, thereby inhibiting their catalytic activity. The bromine and methoxy groups can interact with specific amino acid residues within the enzyme's active site, preventing substrate binding and subsequent enzymatic reactions . This characteristic makes it a valuable compound for further exploration in enzyme inhibition studies.

Structure-Activity Relationship Studies

Recent structure-activity relationship (SAR) studies have highlighted the significance of the methoxy group in enhancing selectivity for specific enzymes such as HDAC11. In virtual screening assays, compounds with similar structural features demonstrated selective inhibition against HDAC11 at low micromolar concentrations, indicating that this compound could exhibit similar selectivity .

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was evaluated for its ability to inhibit key metabolic enzymes. Results indicated that it could effectively reduce enzymatic activity at specific concentrations, supporting its potential use in therapeutic applications targeting metabolic disorders and cancer.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including those aimed at treating inflammation and cancer. Its versatility in chemical reactions allows for modifications that can enhance its biological activity and therapeutic potential.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth through enzyme interaction
AnticancerPotential to modulate cancer cell proliferation
Enzyme InhibitionBinds to active sites, preventing substrate binding

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-3-methoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)8-4-5-9(7-12)10(6-8)14-2/h4-6H,3,7H2,1-2H3

InChI Key

HZHBGGVRJOKGLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)CBr)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.